Cas no 2482-57-7 (1-Bromo-2-butanol)

1-Bromo-2-butanol (C₄H₉BrO) is a halogenated alcohol with applications in organic synthesis and pharmaceutical intermediates. Its structure, featuring both bromine and hydroxyl functional groups, makes it a versatile reagent for nucleophilic substitution and cyclization reactions. The compound is particularly useful in the preparation of heterocyclic compounds and as a building block for fine chemicals. It exhibits moderate reactivity, allowing for controlled transformations under appropriate conditions. The presence of the bromine atom enhances its utility in cross-coupling reactions, while the hydroxyl group enables further derivatization. Proper handling is required due to its potential irritant properties. Storage under inert conditions is recommended to maintain stability.
1-Bromo-2-butanol structure
1-Bromo-2-butanol structure
Product Name:1-Bromo-2-butanol
CAS No:2482-57-7
MF:C4H9BrO
MW:153.017660856247
MDL:MFCD00059883
CID:251450
PubChem ID:520149
Update Time:2025-10-15

1-Bromo-2-butanol Chemical and Physical Properties

Names and Identifiers

    • 2-Butanol, 1-bromo-
    • 1-bromobutan-2-ol
    • 1,2-Butane Bromohydrin
    • 1-Brom-butan-2-ol
    • 1-BroMo-2-butanol
    • 1-bromo-2-hydroxybutane
    • 1-bromo-butan-2-ol
    • 2-Butanol,1-bromo
    • 1,2-Butane Bromohydrin (contains ca. 20% 2-Bromo-1-butanol)
    • SCHEMBL538316
    • 2482-57-7
    • AKOS006228013
    • B0932
    • FT-0690986
    • F74055
    • EN300-1913739
    • 4-(5-(4-fluorobenzyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridin-2-yl)benzoic acid
    • CAA48257
    • DTXSID30334264
    • CS-0197080
    • 1-Bromo-2-butanol (contains ca. 30% 2-Bromo-1-butanol)
    • 1-Bromo-2-butanol
    • MDL: MFCD00059883
    • Inchi: 1S/C4H9BrO/c1-2-4(6)3-5/h4,6H,2-3H2,1H3
    • InChI Key: DMRXISNUOWIOKV-UHFFFAOYSA-N
    • SMILES: BrCC(CC)O

Computed Properties

  • Exact Mass: 151.98400
  • Monoisotopic Mass: 151.98368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 2
  • Complexity: 30.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.3
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.46
  • Melting Point: No data available
  • Boiling Point: 165.9±13.0 °C at 760 mmHg
  • Flash Point: 65.9±9.5 °C
  • Refractive Index: 1.4750-1.4810
  • PSA: 20.23000
  • LogP: 1.15220
  • Solubility: Not determined
  • Vapor Pressure: 0.6±0.7 mmHg at 25°C

1-Bromo-2-butanol Security Information

1-Bromo-2-butanol Customs Data

  • HS CODE:2905590090
  • Customs Data:

    China Customs Code:

    2905590090

    Overview:

    2905590090 Halogenation of other acyclic alcohols\Sulfonated and other derivatives.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2905590090 other halogenated, sulphonated, nitrated or nitrosated derivatives of acyclic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

1-Bromo-2-butanol Pricemore >>

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TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
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1-Bromo-2-butanol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen peroxide ,  Potassium bromide Catalysts: Chloroperoxidase Solvents: Water ;  30 min, pH 3, rt
Reference
Halogenated ketones and aldehydes and their use as reactants for other products
, European Patent Organization, , ,

1-Bromo-2-butanol Preparation Products

1-Bromo-2-butanol Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:2482-57-7)1-Bromo-2-butanol
Order Number:A1203037
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:49
Price ($):152.0
Email:sales@amadischem.com

Additional information on 1-Bromo-2-butanol

Comprehensive Overview of 1-Bromo-2-butanol (CAS No. 2482-57-7): Properties, Applications, and Industry Insights

1-Bromo-2-butanol (CAS No. 2482-57-7) is a versatile organic compound widely utilized in pharmaceutical synthesis, agrochemical formulations, and specialty chemical production. This halogenated alcohol features a unique molecular structure combining a bromine atom with a hydroxyl group, making it valuable for nucleophilic substitution reactions and chiral intermediate preparation. The compound's chemical formula C4H9BrO and molecular weight of 153.02 g/mol position it as a crucial building block in modern organic chemistry.

Recent advancements in green chemistry have sparked renewed interest in 1-Bromo-2-butanol, particularly regarding its role in sustainable synthesis pathways. Researchers are exploring eco-friendly production methods to reduce environmental impact while maintaining high yield efficiency. The compound's stereochemistry (existing as both R and S enantiomers) makes it particularly valuable for asymmetric synthesis in drug development, addressing growing demand for enantiomerically pure pharmaceuticals.

From a commercial perspective, 1-Bromo-2-butanol demonstrates excellent solubility characteristics in common organic solvents including ethanol, ether, and chloroform, while being sparingly soluble in water. This property profile enables diverse industrial applications. Analytical techniques such as GC-MS and HPLC are typically employed for purity verification, with commercial grades typically offering ≥97% purity. Storage recommendations emphasize protection from light and moisture to maintain stability.

The compound's reactivity pattern allows for selective transformations at either the bromine or hydroxyl functional groups, making it a flexible intermediate. In pharmaceutical contexts, 1-Bromo-2-butanol serves as precursor for various active pharmaceutical ingredients (APIs), particularly those requiring butanol-derived scaffolds. Recent patent literature reveals innovative applications in liquid crystal materials and specialty polymers, expanding its industrial relevance beyond traditional uses.

Market analysis indicates steady growth in 1-Bromo-2-butanol demand, driven by expanding pharmaceutical R&D and specialty chemical sectors. Manufacturers are responding with improved production scales and purification technologies to meet stringent quality requirements. The compound's safety profile has been well-documented through comprehensive toxicological studies, supporting its widespread adoption under proper handling conditions. Regulatory compliance varies by region, with most jurisdictions classifying it as an industrial chemical requiring standard laboratory precautions.

Emerging applications in material science demonstrate the compound's potential in advanced polymer systems and functional coatings. Researchers are investigating its use as a chain transfer agent in controlled radical polymerizations, capitalizing on the bromine atom's reactivity. These developments align with industry trends toward high-performance materials with tailored properties. Additionally, the compound shows promise in catalysis research as a ligand precursor for transition metal complexes.

Quality control protocols for 1-Bromo-2-butanol typically include rigorous testing for residual solvents, heavy metals, and isomeric purity. Advanced analytical methods like chiral HPLC have become essential for enantiomeric purity assessment in pharmaceutical-grade material. The compound's spectroscopic fingerprints (including characteristic IR and NMR signals) provide reliable identification markers, crucial for quality assurance in manufacturing processes.

From an environmental standpoint, recent studies focus on the biodegradation pathways of 1-Bromo-2-butanol and its derivatives. These investigations support the development of improved waste treatment protocols and environmental risk assessments. The scientific community continues to explore the compound's fundamental chemistry through computational modeling and kinetic studies, enhancing understanding of its reaction mechanisms under various conditions.

In educational contexts, 1-Bromo-2-butanol serves as an excellent model compound for teaching important organic chemistry concepts including nucleophilic substitution, stereochemistry, and functional group interconversion. Its well-characterized behavior makes it valuable for laboratory demonstrations and research training. Academic interest continues to grow, with numerous recent publications exploring novel synthetic applications and theoretical aspects of its chemical behavior.

The future outlook for 1-Bromo-2-butanol remains positive, with anticipated growth in high-value applications and continued importance in traditional uses. Ongoing research into catalytic processes and flow chemistry applications may further enhance its industrial utility. As synthetic methodologies evolve, this compound will likely maintain its status as a fundamental building block in organic synthesis, adapting to meet the changing needs of chemical innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2482-57-7)1-Bromo-2-butanol
A1203037
Purity:99%
Quantity:25g
Price ($):152.0
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